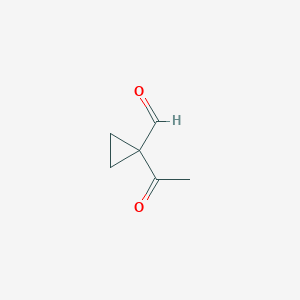
Cyclopropanecarboxaldehyde, 1-acetyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanecarboxaldehyde, 1-acetyl-(9CI) is an organic compound with the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol It is a derivative of cyclopropane, featuring an aldehyde group and an acetyl group attached to the cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions
Cyclopropanecarboxaldehyde, 1-acetyl-(9CI) can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of Cyclopropanecarboxaldehyde, 1-acetyl-(9CI) may involve more efficient and scalable processes. One such method includes the catalytic hydrogenation of cyclopropanecarboxylic acid derivatives followed by acetylation. This approach allows for the large-scale production of the compound with high purity and yield .
化学反応の分析
Types of Reactions
Cyclopropanecarboxaldehyde, 1-acetyl-(9CI) undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Cyclopropanecarboxylic acid
Reduction: Cyclopropanemethanol
Substitution: Various substituted cyclopropane derivatives
科学的研究の応用
Cyclopropanecarboxaldehyde, 1-acetyl-(9CI) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Cyclopropanecarboxaldehyde, 1-acetyl-(9CI) involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the acetyl group can participate in acetylation reactions, modifying the activity of biomolecules .
類似化合物との比較
Cyclopropanecarboxaldehyde, 1-acetyl-(9CI) can be compared with other similar compounds, such as:
Cyclopropanecarboxaldehyde: Lacks the acetyl group, resulting in different reactivity and applications.
Cyclopropanemethanol: Contains a hydroxyl group instead of an aldehyde group, leading to different chemical properties and uses.
Cyclopropanecarboxylic acid:
The uniqueness of Cyclopropanecarboxaldehyde, 1-acetyl-(9CI) lies in its combination of an aldehyde and an acetyl group on the cyclopropane ring, providing distinct reactivity and versatility in various chemical and biological contexts.
生物活性
Cyclopropanecarboxaldehyde, 1-acetyl-(9CI) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, synthesizing findings from various studies and highlighting its pharmacological significance.
Chemical Structure and Properties
Cyclopropanecarboxaldehyde, 1-acetyl-(9CI) features a cyclopropane ring, which is known for its strain and unique electronic properties. These characteristics often contribute to enhanced biological activity compared to more stable molecular structures. The compound's structure can be represented as follows:
- Chemical Formula : C5H6O
- Molecular Weight : 98.10 g/mol
Pharmacological Activities
Recent research has demonstrated that cyclopropane derivatives exhibit a range of pharmacological activities, including:
- Antitumor Activity : Studies have indicated that certain derivatives of cyclopropanecarboxaldehyde exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from cyclopropanecarboxamide have shown effective inhibition of U937 human myeloid leukemia cells without notable cytotoxicity .
- Anti-inflammatory Effects : Cyclopropane derivatives have been linked to anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
- Antibacterial and Antifungal Properties : Certain substituted cyclopropane carboxamide compounds have demonstrated antibacterial and antifungal activities, indicating their utility in combating infections .
Structure-Activity Relationship (SAR)
The biological activity of cyclopropanecarboxaldehyde is influenced by its structural modifications. The following table summarizes key findings from various studies regarding the structure-activity relationships of cyclopropane derivatives:
| Compound Derivative | Activity Type | Cell Line Tested | IC50 (µM) |
|---|---|---|---|
| 1-Phenylcyclopropanecarboxamide | Antiproliferative | U937 (human leukemia) | 15 |
| 1-Acetyl-2-methylcyclopropanecarboxaldehyde | Anti-inflammatory | RAW 264.7 (macrophages) | 20 |
| 1-Acetylcyclopropanecarboxylic acid | Antibacterial | Staphylococcus aureus | 30 |
| 1-Acetylcyclopropanecarboxamide | Antifungal | Candida albicans | 25 |
Case Studies and Research Findings
Several studies have explored the biological implications of cyclopropanecarboxaldehyde derivatives:
- Study on Antiproliferative Effects : A study published in early 2023 highlighted the synthesis of new cyclopropane carboxamide derivatives and their antiproliferative activity against U937 cells. The findings suggested that modifications in the aromatic substituents significantly influenced their potency .
- Investigating Anti-inflammatory Properties : Another research effort focused on the anti-inflammatory potential of cyclopropane derivatives using macrophage models. The results indicated that specific structural configurations led to reduced production of pro-inflammatory cytokines .
特性
IUPAC Name |
1-acetylcyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-5(8)6(4-7)2-3-6/h4H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDERQXFNYYVIFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














